

A Preliminary Investigation of Benzene-1,3,5-tricarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzene-1,3,5-tricarbonitrile**

Cat. No.: **B079428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3,5-tricarbonitrile, also known as 1,3,5-tricyanobenzene, is a versatile aromatic organic compound with significant potential in materials science and as a precursor in the synthesis of more complex molecules. Its rigid, planar structure and the presence of three reactive cyano groups make it an ideal building block for the construction of highly ordered porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and key applications of **Benzene-1,3,5-tricarbonitrile**, with a focus on its emerging role in biomedical fields. Detailed experimental protocols for its analysis and its use in the synthesis of advanced materials are also presented.

Introduction

Benzene-1,3,5-tricarbonitrile ($C_9H_3N_3$) is a symmetrical aromatic molecule characterized by a benzene ring substituted with three nitrile ($-C\equiv N$) groups at the 1, 3, and 5 positions.^[1] This arrangement imparts a high degree of thermal and chemical stability to the molecule.^[2] While sparingly soluble in water, it exhibits solubility in various organic solvents.^[2] The electron-withdrawing nature of the cyano groups makes the aromatic ring susceptible to nucleophilic attack and enables the participation of the nitrile groups in a variety of chemical transformations. These properties have led to its use as an intermediate in the synthesis of dyes and pharmaceuticals.^[2] More recently, its application as a trigonal linker in the bottom-up

synthesis of porous crystalline materials like COFs and MOFs has garnered significant attention. These materials are being explored for a wide range of applications, including gas storage, catalysis, and, increasingly, in biomedical domains such as drug delivery and biosensing.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Benzene-1,3,5-tricarbonitrile** is provided below.

Table 1: Physicochemical Properties of Benzene-1,3,5-tricarbonitrile

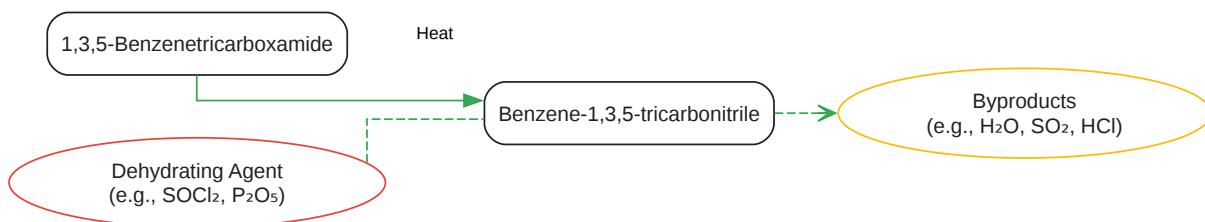
Property	Value	Reference(s)
IUPAC Name	Benzene-1,3,5-tricarbonitrile	[1]
Synonyms	1,3,5-Tricyanobenzene, Trimesonitrile	[1]
CAS Number	10365-94-3	[3]
Molecular Formula	C ₉ H ₃ N ₃	[3]
Molecular Weight	153.14 g/mol	[4]
Appearance	White to light yellow solid/powder	[4]
Melting Point	261-263 °C	[4]
Boiling Point	256.2 ± 20.0 °C at 760 mmHg	[4]
Solubility	Sparingly soluble in water; Soluble in acetone and ethanol	[2]
Enthalpy of Formation (ΔfH°gas)	509.6 kJ/mol	[5]

Table 2: Spectroscopic Data for Benzene-1,3,5-tricarbonitrile

Spectrum Type	Key Features	Reference(s)
¹ H NMR	A single peak is expected for the three equivalent aromatic protons. The chemical shift will be downfield due to the electron-withdrawing nature of the nitrile groups.	[1][6]
¹³ C NMR	Three signals are expected: one for the protonated aromatic carbons, one for the carbon atoms attached to the nitrile groups, and one for the nitrile carbons. Aromatic carbons typically appear in the 110-140 ppm range, while nitrile carbons are found around 115-125 ppm.	[7][8]
FTIR	A characteristic sharp peak for the C≡N stretch is expected in the range of 2220-2260 cm ⁻¹ . Aromatic C-H stretching vibrations appear above 3000 cm ⁻¹ , and aromatic C=C stretching vibrations are observed in the 1400-1600 cm ⁻¹ region.	[1][9][10]
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z = 153.14.	[1]

Note: Specific spectral data can be found in databases such as PubChem.[1]

Synthesis and Experimental Protocols


While various synthetic routes to **Benzene-1,3,5-tricarbonitrile** exist, a common laboratory-scale approach involves the dehydration of 1,3,5-benzenetricarboxamide (trimesamide).

Another potential route is the Sandmeyer reaction starting from 1,3,5-triaminobenzene.

General Synthesis via Dehydration of Trimesamide

A plausible laboratory synthesis involves the dehydration of 1,3,5-benzenetricarboxamide using a suitable dehydrating agent.

Reaction Scheme:

[Click to download full resolution via product page](#)

General Synthesis of **Benzene-1,3,5-tricarbonitrile**.

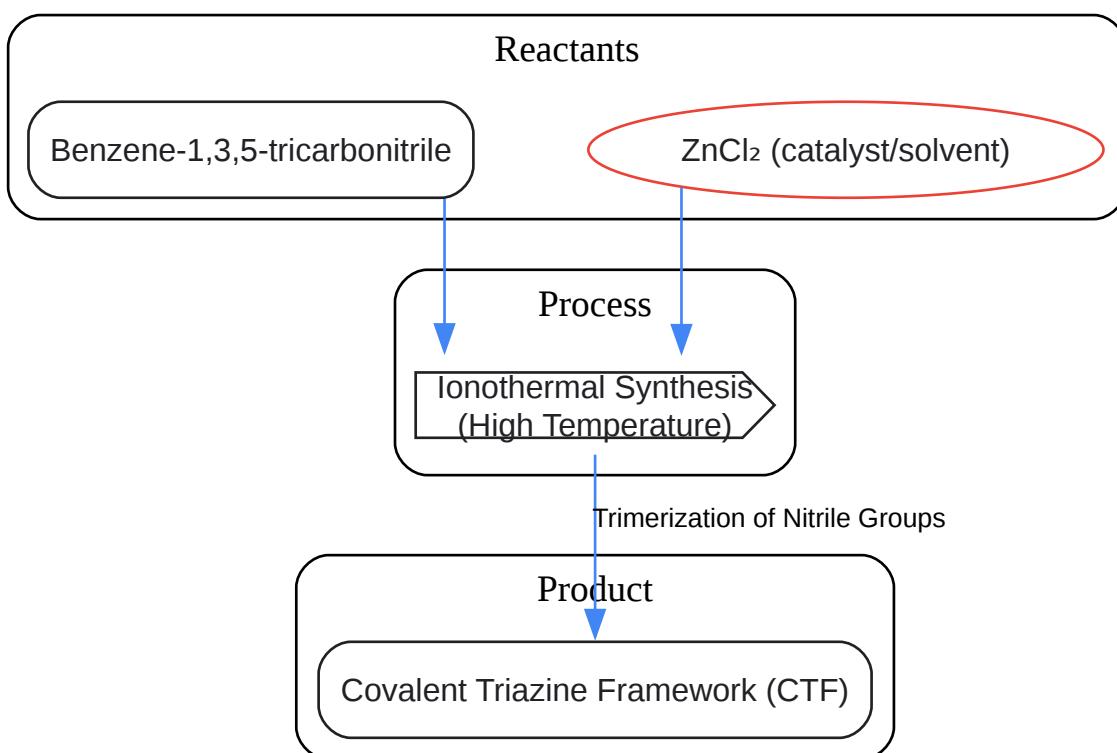
Experimental Protocol (Hypothetical)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,3,5-benzenetricarboxamide in an excess of a dehydrating agent such as thionyl chloride or in an inert solvent with phosphorus pentoxide.
- Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess dehydrating agent (e.g., by slowly adding to ice-water).
- Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration and wash thoroughly with water.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure **Benzene-1,3,5-tricarbonitrile**.

Analysis by High-Performance Liquid Chromatography (HPLC)

Benzene-1,3,5-tricarbonitrile can be analyzed using reverse-phase HPLC.[11][12]

Experimental Protocol


- Instrumentation: A standard HPLC system with a UV detector.[13]
- Column: Newcrom R1 or a similar reverse-phase column (e.g., C18).[11]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid.[11] For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[11]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Procedure:
 - Prepare a standard solution of **Benzene-1,3,5-tricarbonitrile** of known concentration in the mobile phase.
 - Inject the standard solution to determine the retention time.
 - Inject the sample solution.
 - Quantify the amount of **Benzene-1,3,5-tricarbonitrile** in the sample by comparing the peak area with that of the standard.

Applications in Materials Science and Drug Development

The primary application of **Benzene-1,3,5-tricarbonitrile** in current research is as a molecular building block for porous materials.

Covalent Organic Frameworks (COFs)

Benzene-1,3,5-tricarbonitrile is a key precursor for the synthesis of Covalent Triazine Frameworks (CTFs), a subclass of COFs.[14][15] The trimerization of the nitrile groups under ionothermal conditions (typically with molten zinc chloride) leads to the formation of highly stable and porous triazine-linked networks.[2][14]

[Click to download full resolution via product page](#)

Formation of a Covalent Triazine Framework.

Experimental Protocol for CTF Synthesis[2]

- Preparation: Thoroughly mix **Benzene-1,3,5-tricarbonitrile** and anhydrous zinc chloride (e.g., in a 1:10 molar ratio) in a quartz ampule.
- Sealing: Evacuate the ampule to a high vacuum and seal it using a high-temperature torch.
- Heating: Place the sealed ampule in a tube furnace and heat to 400°C for an extended period (e.g., 48 hours).

- Purification: After cooling, open the ampule and grind the resulting solid. Wash the powder extensively with hot deionized water, followed by dilute hydrochloric acid to remove the zinc salts. Subsequently, wash with solvents like DMF and acetone to remove any unreacted monomer.
- Drying: Dry the purified powder in a vacuum oven to obtain the final CTF material.

Biomedical Applications of Derived Frameworks

While **Benzene-1,3,5-tricarbonitrile** itself does not have direct, well-characterized biological activity, the COFs and MOFs synthesized from it have shown significant promise in biomedical applications. These porous materials can be used for:

- Drug Delivery: The high porosity and large surface area of these frameworks allow for the encapsulation and controlled release of therapeutic agents.
- Biosensing: The tunable pore sizes and chemical functionalities of COFs and MOFs can be designed to selectively bind to and detect specific biomolecules.
- Bioimaging: By incorporating imaging agents, these frameworks can be used as contrast agents for various imaging modalities.
- Biocatalysis: MOFs can mimic the catalytic sites of enzymes, acting as "nanozymes" for various biochemical reactions.

No specific signaling pathways involving **Benzene-1,3,5-tricarbonitrile** have been identified in the literature. The biological relevance of this compound is currently indirect, through the applications of the advanced materials synthesized from it.

Safety and Handling

Benzene-1,3,5-tricarbonitrile is classified as a toxic substance.[1][4]

- Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
- Precautionary Measures: Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area or a fume hood. Avoid inhalation of dust

and contact with skin and eyes.

Conclusion

Benzene-1,3,5-tricarbonitrile is a valuable and versatile building block in modern chemistry. Its rigid, symmetrical structure and reactive nitrile groups make it an excellent precursor for the synthesis of highly ordered, porous materials like Covalent Organic Frameworks and Metal-Organic Frameworks. While direct biological activity is not a prominent feature of the molecule itself, the materials derived from it have significant potential in a range of biomedical applications, including drug delivery, biosensing, and bioimaging. Further research into the synthesis and functionalization of frameworks derived from **Benzene-1,3,5-tricarbonitrile** is likely to expand its utility in the fields of materials science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene-1,3,5-tricarbonitrile | C9H3N3 | CID 82587 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benzene-1,3,5-tricarbonitrile [webbook.nist.gov]
- 4. Benzene-1,3,5-tricarbonitrile | 10365-94-3 [sigmaaldrich.com]
- 5. benzene-1,3,5-tricarbonitrile [webbook.nist.gov]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. instanano.com [instanano.com]
- 11. Separation of Benzene-1,3,5-tricarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Benzene-1,3,5-tricarbonitrile | SIELC Technologies [sielc.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Preliminary Investigation of Benzene-1,3,5-tricarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079428#preliminary-investigation-of-benzene-1-3-5-tricarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com